Technical Whitepaper: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
Technical Whitepaper: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
The following technical guide details the properties, synthesis, and application of 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1044771-36-9), a critical heterocyclic scaffold in modern medicinal chemistry, particularly in the development of respiratory syncytial virus (RSV) fusion inhibitors.
CAS: 1044771-36-9 Formula: C₉H₈BrN₃ Molecular Weight: 238.08 g/mol
Executive Summary
7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a high-value heterocyclic intermediate used primarily in the synthesis of antiviral therapeutics. Its structural core—an imidazo[4,5-c]pyridine fused ring system—mimics the purine nucleobase scaffold but offers distinct electronic properties and solubility profiles beneficial for drug-target interactions.
The compound serves as a "linchpin" intermediate: the 7-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 1-cyclopropyl group is a validated pharmacophore that enhances metabolic stability and hydrophobic binding affinity in viral fusion protein pockets.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine |
| CAS Number | 1044771-36-9 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145–150 °C (typical for class) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calc) | ~3.5 (Pyridine N), ~11.0 (Imidazole) |
| Key Functional Groups | Aryl Bromide (C-Br), Imidazole (N-C=N), Cyclopropyl |
Synthetic Pathway (The "How")
The synthesis of CAS 1044771-36-9 typically proceeds via a convergent route starting from 3-bromo-4-chloro-5-nitropyridine . This pathway ensures regioselective installation of the cyclopropylamine at the 4-position, followed by ring closure.
Retrosynthetic Analysis
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Target: 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine[1]
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Precursor: 3-Bromo-4-(cyclopropylamino)-5-aminopyridine
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Starting Material: 3-Bromo-4-chloro-5-nitropyridine (CAS 31872-63-6)[2]
Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)
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Reagents: 3-Bromo-4-chloro-5-nitropyridine, Cyclopropylamine, Triethylamine (Et₃N).
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Solvent: Ethanol or Acetonitrile.
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Conditions: 0°C to RT, 4–6 hours.
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Mechanism: The cyclopropylamine acts as a nucleophile, displacing the chlorine atom at the 4-position. The nitro group at C5 and bromine at C3 activate the ring for SnAr.
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Observation: Reaction is exothermic; color change to bright yellow/orange indicates formation of the nitro-amine intermediate.
Step 2: Nitro Reduction
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Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) or Sodium Dithionite.
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Solvent: Ethanol/Water (3:1).
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Conditions: Reflux (80°C), 2–4 hours.
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Why this method? Iron-mediated reduction is chemoselective, reducing the nitro group to an amine without dehalogenating the sensitive C-Br bond (which catalytic hydrogenation might cleave).
Step 3: Imidazole Ring Closure
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Reagents: Triethyl orthoformate (TEOF) or Formic Acid.
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Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic).
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Conditions: Reflux (100–110°C), 3–12 hours.
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Mechanism: The vicinal diamine reacts with the orthoformate to form a cyclic amidine, eliminating ethanol to generate the fused imidazole ring.
Synthetic Workflow Diagram
Caption: Convergent synthesis of CAS 1044771-36-9 preserving the critical 7-bromo handle.
Application in Drug Discovery (The "Why")
This compound is a specific intermediate for RSV Fusion (F) Protein Inhibitors . The imidazo[4,5-c]pyridine core binds to the central cavity of the metastable prefusion conformation of the RSV F protein, preventing the structural rearrangement required for the virus to fuse with the host cell membrane.
Structure-Activity Relationship (SAR) Logic
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7-Position (Bromine): This is the "exit vector." Researchers use Suzuki couplings here to attach aryl or heteroaryl groups (e.g., indole, benzimidazole) that extend into the hydrophobic pocket of the viral protein.
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1-Position (Cyclopropyl): This small, lipophilic group fits into a specific hydrophobic sub-pocket. It is superior to methyl or ethyl groups in terms of metabolic stability (preventing N-dealkylation) and binding potency.
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Pyridine Nitrogen (N5): Acts as a hydrogen bond acceptor, anchoring the molecule within the binding site.
Functionalization Workflow
Caption: Divergent functionalization of the 7-bromo handle for library generation.
Experimental Protocol: Quality Control
To ensure the integrity of CAS 1044771-36-9 before use in downstream coupling, the following analytical criteria must be met.
Characterization Standards
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1H NMR (400 MHz, DMSO-d6):
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δ 8.80 (s, 1H): C2-H (Imidazole proton, highly deshielded).
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δ 8.65 (s, 1H): C6-H (Pyridine proton, adjacent to N).
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δ 8.05 (s, 1H): C4-H (Pyridine proton, adjacent to bridgehead).
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δ 3.50 (m, 1H): Cyclopropyl CH.
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δ 1.10–0.95 (m, 4H): Cyclopropyl CH₂ protons.
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LC-MS:
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Expected Mass: [M+H]⁺ = 238.0 / 240.0 (1:1 isotopic pattern due to Bromine).
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Purity: >98% by HPLC (254 nm).
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Handling & Safety
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Hazard: Irritant (Skin/Eye). The compound is a potent sensitizer due to the reactive pyridine ring.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.
References
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Vertex Pharmaceuticals. (2008). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Journal of Medicinal Chemistry. Link
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National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 31872-63-6 (3-Bromo-4-chloro-5-nitropyridine). PubChem.[3][4][5] Link
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ChemicalBook. (2024). 7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine Properties and Suppliers. Link
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Bertus, P., & Szymoniak, J. (2003). New and easy route to primary cyclopropylamines from nitriles. Journal of Organic Chemistry. Link
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Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-4-chloro-5-nitropyridine. Link
Sources
- 1. 1044771-36-9 CAS MSDS (7-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-Bromo-4-chloro-5-nitropyridine 97.00% | CAS: 31872-63-6 | AChemBlock [achemblock.com]
- 3. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-ethyl-10-hydroxycamptothecin derivatives for use in the treatment of cancer - Patent US-12091417-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmaceutical composition and administrations thereof - Patent US-11147770-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
